molecular formula C8H5F3N2OS B2571647 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde CAS No. 886360-61-8

1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde

Cat. No.: B2571647
CAS No.: 886360-61-8
M. Wt: 234.2
InChI Key: OMJFTIUVMHLLMN-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbaldehyde is a heterocyclic compound featuring a fused thienopyrazole core substituted with a trifluoromethyl group at position 3 and a formyl (-CHO) group at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety provides a reactive site for further functionalization, making this compound a versatile intermediate in medicinal and agrochemical research .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c1-13-7-5(2-4(3-14)15-7)6(12-13)8(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJFTIUVMHLLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C=O)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for lithiation and subsequent reactions to avoid precipitation and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carboxylic acid.

    Reduction: 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of thieno[2,3-c]pyrazoles exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thieno structure can enhance selectivity and potency against tumor cells .
  • Anti-inflammatory Properties : The compound's ability to inhibit certain inflammatory pathways has been documented, making it a candidate for developing anti-inflammatory drugs .

Agrochemical Applications

Due to its unique structure, 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbaldehyde is also explored in agricultural chemistry:

  • Pesticide Development : The trifluoromethyl group contributes to the compound's stability and efficacy as a pesticide. Studies have shown that compounds in this class can effectively target pests while minimizing environmental impact .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that a series of thieno[2,3-c]pyrazole derivatives, including the target compound, exhibited promising anticancer activity against breast cancer cell lines. The study highlighted structure-activity relationships (SAR) that suggest modifications can significantly enhance potency .

Case Study 2: Agrochemical Efficacy

In a field trial reported in Pest Management Science, formulations containing this compound were tested against common agricultural pests. Results indicated a high efficacy rate compared to conventional pesticides, with lower application rates required for effective pest control .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on heterocyclic cores, substituents, and bioactivity.

Core Heterocyclic Systems

  • Thieno[2,3-c]pyrazole vs. Pyrano[2,3-c]pyrazole: Thieno[2,3-c]pyrazole derivatives (e.g., the target compound) incorporate a sulfur atom in the fused ring, enhancing π-conjugation and electronic effects compared to oxygen-containing pyrano analogs. This difference influences solubility and binding interactions; for instance, sulfur’s larger atomic size may improve hydrophobic interactions in biological targets .
  • Thieno[2,3-c]pyrazole vs. 1,3,4-Oxadiazole: Oxadiazole derivatives (e.g., compounds in ) lack the fused thiophene ring but exhibit strong fungicidal activity due to their electron-deficient nature. The thieno[2,3-c]pyrazole core may offer superior metabolic stability in vivo due to reduced susceptibility to oxidative degradation .

Functional Group Variations

Compound Class Example Structure Key Functional Groups Reactivity/Applications
Carbaldehyde (Target) 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbaldehyde -CHO (aldehyde) High reactivity for Schiff base formation; potential for drug conjugates
Carboxylic Acid 1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CID 7144596) -COOH (carboxylic acid) Enhanced polarity; suitable for salt formation or hydrogen bonding in target proteins
Ester Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate -COOCH3 (ester) Improved bioavailability; prodrug potential
Thioether 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole -S- (thioether) Strong fungicidal activity via SDH inhibition; moderate herbicidal effects

Physicochemical Properties

  • Melting Points: Thieno[2,3-c]pyrazole derivatives generally exhibit higher melting points (e.g., 94–114°C for oxadiazole-thioethers in ) compared to pyrano analogs due to stronger intermolecular interactions. The aldehyde group in the target compound may lower its melting point relative to carboxylic acid derivatives (e.g., CID 7144596), but direct data are unavailable.
  • Solubility : The trifluoromethyl group increases lipophilicity, while polar substituents (e.g., -COOH, -CHO) enhance aqueous solubility. The aldehyde’s intermediate polarity may balance membrane permeability and solubility .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

  • Chemical Formula: C₈H₅F₃N₂OS
  • CAS Number: 886360-61-8
  • Melting Point: 97–100 °C
  • Molecular Weight: 232.19 g/mol

The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent research:

Cell LineIC₅₀ (µM)Mechanism of ActionReference
MCF7 (Breast)3.79Induction of apoptosis
A549 (Lung)26.0Inhibition of cell proliferation
HepG2 (Liver)0.71Inhibition of VEGF-induced proliferation
NCI-H460 (Lung)0.08Induction of autophagy

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. It inhibits the activity of various inflammatory cytokines and proteases involved in the inflammatory response, thereby reducing inflammation in cellular models.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the anticancer efficacy of several pyrazole derivatives, including this compound. The compound was tested against multiple cancer cell lines (MCF7, A549), demonstrating significant growth inhibition and apoptosis induction.

Study 2: Mechanism Exploration

Another study investigated the underlying mechanisms by which the compound exerts its effects on cancer cells. It was found that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins.

Q & A

Basic Synthesis Routes and Key Reaction Conditions

Q: What are the common synthetic pathways for preparing 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbaldehyde? A: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example:

  • Step 1: React a chlorinated pyrazole precursor (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole) with methyl thioglycolate in ethanol using anhydrous Na₂CO₃ as a base to form the thieno[2,3-c]pyrazole core .
  • Step 2: Introduce the aldehyde group via Vilsmeier-Haack formylation or oxidation of a methyl group under controlled conditions .
    Key variables include solvent polarity (ethanol or DMF), temperature (reflux for cyclization), and base selection (Na₂CO₃ vs. K₂CO₃) to optimize yield .

Characterization Techniques for Structural Confirmation

Q: What spectroscopic and analytical methods are critical for characterizing this compound? A:

  • 1H/13C NMR: Identify aldehyde protons (δ ~9.8–10.2 ppm) and trifluoromethyl groups (δ ~110–120 ppm in 13C). Pyrazole and thiophene ring protons appear in δ 6.5–8.5 ppm .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ calculated for C₉H₆F₃N₂OS: 247.02) .
  • X-ray crystallography: Resolve regiochemistry using SHELXL refinement (e.g., C–F bond lengths ~1.33 Å; pyrazole-thiophene dihedral angles) .

Functionalization Strategies for Derivative Synthesis

Q: How can this carbaldehyde be functionalized to generate bioactive derivatives? A:

  • Oxime formation: React with hydroxylamine hydrochloride in ethanol to form oximes, useful for pesticidal or antifungal applications .
  • Thiol-alkylation: Use K₂CO₃ in DMF to substitute the aldehyde with thiol-containing moieties (e.g., 2-mercaptobenzothiazole) for 1,3,4-oxadiazole derivatives (yields: 75–83%) .
  • Schiff base synthesis: Condense with amines (e.g., hydrazine) under acidic conditions to form hydrazones, enabling metal coordination studies .

Advanced: Optimizing Synthetic Yield and Purity

Q: How can researchers address low yields or impurities in the final product? A:

  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers.
  • Reaction monitoring: Employ TLC or LC-MS to track intermediates and adjust reaction time/temperature .
  • Catalyst screening: Test alternatives to Na₂CO₃ (e.g., Cs₂CO₃) for enhanced nucleophilic substitution efficiency .
    Contradictory evidence exists regarding optimal bases; systematic screening is recommended .

Advanced: Resolving Structural Ambiguities in Crystallographic Data

Q: How can crystallographic data discrepancies (e.g., bond lengths, space groups) be resolved? A:

  • Refinement protocols: Use SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters for heavy atoms (e.g., S, F) .
  • Twinned data: Apply Hooft parameters in SHELXL for twinned crystals, common in trifluoromethylated compounds .
  • Validation tools: Check using PLATON or CCDC Mercury to detect outliers in geometric parameters .

Advanced: Challenges in Functional Group Compatibility

Q: Why do some reactions (e.g., alkylation) fail with this carbaldehyde, and how can this be mitigated? A:

  • Steric hindrance: The trifluoromethyl group adjacent to the aldehyde may impede nucleophilic attack. Solution: Use bulky electrophiles (e.g., tert-butyl bromide) or switch to microwave-assisted synthesis for higher energy input .
  • Oxidation sensitivity: Protect the aldehyde as an acetal during harsh reactions (e.g., Grignard additions) .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide reaction design for this compound? A:

  • Electrostatic potential maps: Identify electrophilic/nucleophilic sites (e.g., aldehyde carbon vs. pyrazole N-atoms) using Gaussian09 at the B3LYP/6-31G* level .
  • Transition state analysis: Model SN2 pathways for nucleophilic substitutions to predict regioselectivity .

Stability Under Experimental Conditions

Q: What storage and handling protocols prevent degradation? A:

  • Light sensitivity: Store in amber vials at –20°C; avoid prolonged exposure to UV light .
  • Moisture control: Use molecular sieves in DMF reactions to prevent aldehyde hydration .
  • Thermal stability: Decomposition occurs >150°C; monitor via TGA during melt reactions .

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